![molecular formula C8H12N14O4S B1594028 sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 58502-11-7](/img/structure/B1594028.png)
sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thiazolo[4,5-d]pyrimidine: A compound with a fused thiazole and pyrimidine ring structure.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a triazole and pyrimidine ring fused in a different orientation.
Uniqueness
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific ring structure and the presence of sulfuric acid, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58502-11-7 |
|---|---|
Molekularformel |
C8H12N14O4S |
Molekulargewicht |
400.34 g/mol |
IUPAC-Name |
sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/2C4H5N7.H2O4S/c2*5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h2*(H5,5,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
GBPFVXUOVFWJRW-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O |
Kanonische SMILES |
C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O |
| 58502-11-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


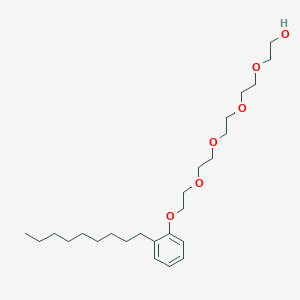
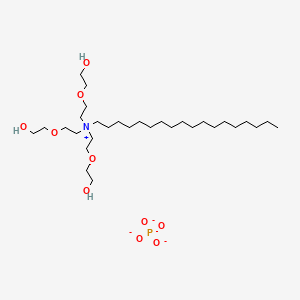
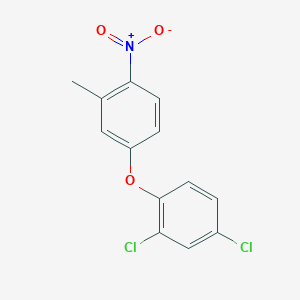

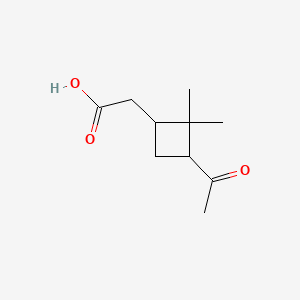


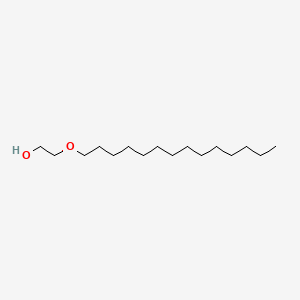
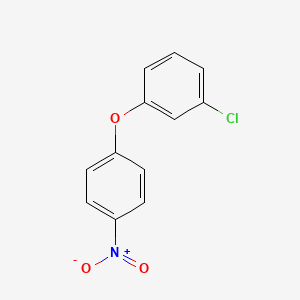
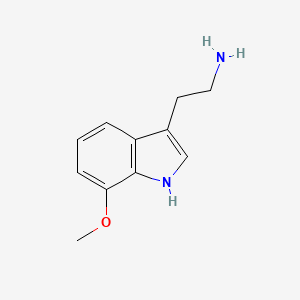
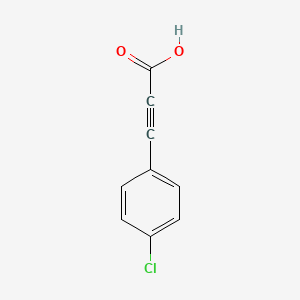
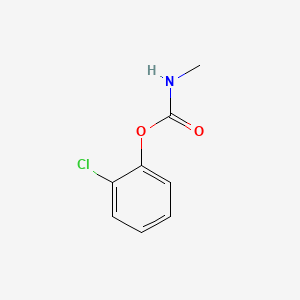
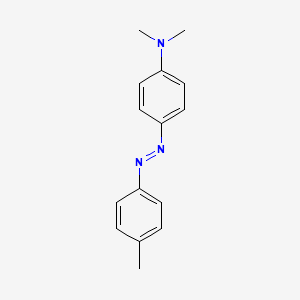
![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)
